Product packaging for 2-(p-Fluorophenyl)-6-bromobenzoxazole(Cat. No.:)

2-(p-Fluorophenyl)-6-bromobenzoxazole

Cat. No.: B8556289
M. Wt: 292.10 g/mol
InChI Key: UZWZSZVLXICJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Benzoxazole (B165842) Scaffold in Medicinal Chemistry and Drug Discovery

The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. mdpi.comnih.gov Its rigid, planar structure provides a unique platform for the spatial orientation of various functional groups, enabling precise molecular recognition at the active sites of enzymes and receptors. This inherent versatility has led to the discovery of benzoxazole-containing compounds with a remarkable spectrum of pharmacological activities.

The significance of the benzoxazole scaffold is underscored by its presence in numerous compounds that have progressed through the drug discovery pipeline, including marketed drugs and clinical candidates. These molecules have demonstrated efficacy in treating a variety of diseases, validating the therapeutic potential of this heterocyclic system. The continuous exploration of the benzoxazole scaffold by medicinal chemists highlights its enduring importance in the quest for novel and effective therapeutic agents. nih.govresearchgate.net

Overview of Substituted Benzoxazole Derivatives in Pharmaceutical Research

The true therapeutic potential of the benzoxazole scaffold is unlocked through the strategic introduction of various substituents at different positions of the ring system. These modifications can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile, including potency, selectivity, and mechanism of action.

Substituted benzoxazole derivatives have been extensively investigated and have shown a wide array of biological activities, as detailed in the table below.

Biological ActivityDescription of Research Findings
Anticancer Benzoxazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the inhibition of topoisomerase II and tubulin polymerization.
Antimicrobial Numerous studies have reported the potent antibacterial and antifungal activities of substituted benzoxazoles, making them promising candidates for the development of new anti-infective agents.
Anti-inflammatory Certain benzoxazole derivatives exhibit significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
Antiviral Research has demonstrated the potential of benzoxazole-based compounds to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Kinase Inhibition The benzoxazole scaffold has been successfully employed in the design of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and immunology.

The diverse pharmacological activities of substituted benzoxazoles underscore the immense potential of this chemical class in addressing a broad range of unmet medical needs.

Rationale for Investigating 2-(p-Fluorophenyl)-6-bromobenzoxazole

The specific compound, this compound, represents a logical and compelling target for investigation within the broader field of benzoxazole research. The rationale for its study is rooted in the well-established influence of halogen substitutions on the biological activity of drug molecules.

The Role of Fluorine: The incorporation of a fluorine atom, particularly on a phenyl ring at the para-position, is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity. The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the compound's half-life in the body.

The Impact of Bromine: The presence of a bromine atom at the 6-position of the benzoxazole ring also offers several potential advantages. Bromine, being a larger and more lipophilic halogen, can enhance the compound's ability to penetrate cell membranes. Additionally, the bromine atom can serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The introduction of a halogen at this position has also been shown in some heterocyclic systems to contribute to enhanced biological activity.

The combination of these two halogens on the benzoxazole scaffold presents an intriguing chemical entity with the potential for unique and enhanced pharmacological properties. The investigation of this compound is therefore a rational step in the ongoing effort to develop novel benzoxazole-based therapeutic agents with improved efficacy and pharmacokinetic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7BrFNO B8556289 2-(p-Fluorophenyl)-6-bromobenzoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7BrFNO

Molecular Weight

292.10 g/mol

IUPAC Name

6-bromo-2-(4-fluorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C13H7BrFNO/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H

InChI Key

UZWZSZVLXICJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)Br)F

Origin of Product

United States

Iii. Structure Activity Relationship Sar Studies of 2 P Fluorophenyl 6 Bromobenzoxazole and Its Analogs

Impact of the Benzoxazole (B165842) Core on Biological Activity

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govjocpr.com This bicyclic system, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is present in both natural products and synthetic compounds and is recognized for its ability to interact with various biological targets. nih.govnih.gov Its rigid, planar structure provides a fixed orientation for substituents, which is often crucial for specific receptor binding.

The benzoxazole nucleus is considered a key pharmacophore in many therapeutic agents, contributing to activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. researchgate.netglobalresearchonline.netnih.gov Its function can be attributed to its ability to mimic the structure of naturally occurring molecules, such as nucleic bases like adenine (B156593) and guanine, allowing it to interact with biological polymers. jocpr.com The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, facilitating anchoring to receptor sites.

Table 1: Biological Activities Associated with the Benzoxazole Scaffold
Biological ActivityDescriptionReference
Antiproliferative/AnticancerInhibits the growth of cancer cells. Benzoxazole derivatives have shown activity against various cancer cell lines, including breast, lung, and liver cancer. nih.gov nih.govnih.gov
Anti-inflammatoryReduces inflammation. The scaffold was a core component of non-steroidal anti-inflammatory drugs like benoxaprofen. nih.gov jocpr.comnih.gov
AntimicrobialActs against microbial organisms, including bacteria and fungi. nih.gov Many synthetic derivatives show a broad spectrum of activity. nih.gov jocpr.comnih.gov
AnticonvulsantPrevents or reduces the severity of seizures. Certain derivatives are being investigated for their potential in treating neurological disorders. nih.gov nih.govresearchgate.net
AnalgesicProvides pain relief. This activity is often linked to anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase. jocpr.com jocpr.com

Role of the p-Fluorophenyl Substituent at Position 2

The substituent at the 2-position of the benzoxazole ring plays a critical role in determining the potency and selectivity of the compound. In 2-(p-Fluorophenyl)-6-bromobenzoxazole, this position is occupied by a p-fluorophenyl group. The presence of an aryl (phenyl) group at this position is a common feature in many biologically active benzoxazoles, often contributing significantly to target recognition and binding affinity. researchgate.netmdpi.com

Key effects of the fluorine substituent include:

Enhanced Binding Affinity: The C-F bond can act as a hydrogen bond acceptor, forming non-classical hydrogen bonds with suitable donor groups on a biological target. tandfonline.com Furthermore, the high electronegativity of fluorine can lead to favorable electrostatic and dipole-dipole interactions, strengthening the ligand-receptor complex. benthamscience.comnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (high bond dissociation energy), making it resistant to metabolic cleavage by enzymes like cytochrome P450. acs.org Placing fluorine at a metabolically vulnerable position (para-position in this case) can block oxidation, thereby increasing the compound's half-life and bioavailability.

Minimal Steric Hindrance: Despite its high electronegativity, the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This means that substituting a hydrogen atom with fluorine typically causes minimal steric perturbation, allowing the modified compound to retain its original binding mode at the receptor site while benefiting from altered electronic properties. benthamscience.comtandfonline.com

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule. benthamscience.comnih.gov This can enhance its ability to cross cell membranes and the blood-brain barrier, which can be advantageous for reaching intracellular or central nervous system targets. nih.gov

The specific placement of substituents on the 2-aryl ring is a key determinant of a compound's pharmacological activity and selectivity. SAR studies on related compounds often reveal that different substitution patterns (ortho, meta, para) on the phenyl ring lead to vastly different biological outcomes.

For instance, in a series of 2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one derivatives, substitutions at the 3- (meta) and 4- (para) positions of the phenylamino (B1219803) moiety were found to improve potency and selectivity. nih.gov Similarly, studies on benzothiazole-phenyl analogs showed that placing trifluoromethyl groups at the ortho and para positions was well-tolerated by target enzymes. nih.gov The presence of electron-withdrawing groups, such as the fluorine atom in the para position of this compound, is often associated with enhanced biological activity. researchgate.net This suggests that the electronic nature and position of the substituent are critical for optimal interaction with the target protein. Replacing the p-fluorophenyl group with other substituted aryl rings can either enhance or diminish activity, highlighting the precise structural requirements for biological efficacy.

Table 2: Impact of Fluorine Substitution on Molecular Properties
PropertyEffect of FluorineConsequence for Biological ActivityReference
ElectronegativityHigh; creates a strong C-F bond dipole.Alters molecular electrostatic potential, can participate in dipole-dipole and hydrogen bond interactions with receptors. nih.gov
Steric SizeSmall (van der Waals radius 1.47 Å), similar to hydrogen (1.20 Å).Acts as a hydrogen mimic, causing minimal steric disruption at the binding site. tandfonline.com
LipophilicityIncreases the overall lipophilicity of the molecule.Can improve membrane permeability and bioavailability. benthamscience.com
Metabolic StabilityThe C-F bond is very strong and resistant to enzymatic cleavage.Blocks metabolic oxidation at the site of substitution, increasing the drug's half-life. acs.org

Significance of the Bromine Substituent at Position 6

The bromine atom at the 6-position of the benzoxazole core is another critical determinant of the compound's biological activity. Halogenation is a common and effective strategy in drug design to enhance the potency and modulate the pharmacokinetic properties of a lead compound. researchgate.net

The introduction of a halogen, such as bromine, can influence drug-target interactions through several mechanisms. One of the most significant is the formation of halogen bonds. A halogen bond is a noncovalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) on the receptor, such as an oxygen or nitrogen atom from an amino acid residue. acs.orgacs.org

The position of the halogen on the benzoxazole core is crucial. Moving the bromine atom to a different position on the ring would likely result in a significant change in biological activity. researchgate.net This is because the precise location and orientation of the halogen bond, or other interactions mediated by the halogen, are critical for optimal binding. If the bromine atom is not positioned correctly to interact with a complementary Lewis base in the binding site, the stabilizing effect will be lost.

Studies on related heterocyclic systems have confirmed the importance of substituent positioning. For example, in one study on benzoxazole derivatives, introducing a bromine atom at position 7 was found to increase the antifungal activity of the compounds. nih.gov This demonstrates that the location of the halogen directly modulates the biological effect. The activity of positional isomers often varies dramatically, underscoring the highly specific nature of drug-receptor interactions and the importance of the substituent's location for establishing key binding contacts. researchgate.net

Table 3: Comparison of Halogen Properties in Drug Design
HalogenVan der Waals Radius (Å)Polarizability (ų)Halogen Bond Donor StrengthReference
Fluorine (F)1.470.56Very Weak / Negligible tandfonline.comacs.org
Chlorine (Cl)1.752.18Moderate acs.org
Bromine (Br)1.853.05Strong acs.org
Iodine (I)1.984.7Very Strong acs.org

Combinatorial Effects of Fluorine and Bromine in Benzoxazole Derivatives

The presence of both fluorine and bromine atoms on the benzoxazole scaffold, as seen in this compound, can lead to synergistic or additive effects on biological activity. Structure-activity relationship (SAR) studies on various benzoxazole derivatives have demonstrated that halogen substitutions are crucial for modulating their pharmacological profiles.

The introduction of a fluorine atom, particularly on a phenyl ring at the 2-position of the benzoxazole core, is a common strategy to enhance biological efficacy. Fluorine's high electronegativity and ability to form strong bonds can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. For instance, studies have shown that fluorine-containing benzoxazoles exhibit improved biological activities. nih.gov The replacement of other halogens with fluorine has, in some cases, been essential for maintaining potent inhibitory activity. nih.gov

Similarly, the substitution of a bromine atom on the benzoxazole core, specifically at the 6-position, has been shown to be beneficial. As an electron-withdrawing group, bromine can impact the electronic properties of the benzoxazole ring system, which can be critical for activity. Research on benzoxazole derivatives has indicated that the presence of electron-withdrawing groups can enhance antiproliferative effects. researchgate.net For example, the presence of a bromine atom at the meta-position of a substituted part of a molecule has been observed to improve activity against colon cancer cells. researchgate.net

The combination of a fluorine atom on the 2-phenyl group and a bromine atom on the benzoxazole core likely results in a compound with a unique electronic and steric profile that contributes to its biological activity. The interplay between the electron-withdrawing nature of both halogens can create a distinct charge distribution across the molecule, potentially enhancing its interaction with biological targets.

The following table summarizes the effects of individual halogen substitutions on the activity of benzoxazole derivatives, providing a basis for understanding their potential combined effects.

Compound/AnalogSubstitution PatternObserved Effect on Biological ActivityReference
Fluorinated Benzoxazole AnalogFluorine at position-7 of the benzoxazole skeletonPotent activity with IC50 values in the nanomolar range. nih.gov
Halogenated Benzoxazole DerivativeBromine at the meta-position of a substituted partImproved anti-proliferative activity against colon cancer cells. researchgate.net
Benzoxazole HybridMono-substituted halogen (fluorine, chlorine, or bromine) on a linked benzimidazole (B57391)Potent cytotoxicity against tested cancer cell lines. nih.gov

Rational Design Principles for Modifying this compound

The rational design of novel analogs of this compound should be guided by established SAR principles for benzoxazole derivatives, with a focus on optimizing interactions with the intended biological target. Modifications can be systematically made to the three main components of the molecule: the 2-phenyl ring, the benzoxazole core, and the substituents on the benzoxazole core.

Modifications to the 2-Phenyl Ring:

Position and Number of Fluorine Atoms: The position of the fluorine atom on the phenyl ring is critical. While the para-position is present in the parent compound, exploring ortho- and meta-positions could lead to analogs with altered binding affinities or selectivities. The introduction of additional fluorine atoms to create di- or tri-fluorinated phenyl rings could further enhance activity, as poly-fluorinated aromatic systems can exhibit unique electronic properties and metabolic stability.

Replacement of Fluorine with Other Groups: Replacing the fluorine with other small, electron-withdrawing groups such as a cyano or nitro group, or with small lipophilic groups like a methyl or trifluoromethyl group, could probe the steric and electronic requirements of the binding pocket.

Modifications to the Benzoxazole Core:

Positional Isomers of Bromine: Moving the bromine atom from the 6-position to other positions on the benzoxazole ring (e.g., 4, 5, or 7) would be a key modification to explore. The electronic and steric environment at each position is different, and this could significantly impact the molecule's interaction with its target.

Modifications of the Bromine Substituent:

Halogen Replacement: Replacing the bromine atom with other halogens like chlorine or iodine would modulate the size and lipophilicity at the 6-position. This can provide insights into the steric tolerance of the target's binding site.

Introduction of Other Functional Groups: Replacing the bromine with other electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy (B1213986), amino) could systematically probe the electronic requirements for optimal activity. esisresearch.org

The following table outlines some rational design principles for modifying this compound.

Molecular ComponentModification StrategyRationale
2-Phenyl RingVary the position of the fluorine atom (ortho, meta)To explore the optimal orientation for target binding.
2-Phenyl RingIntroduce additional fluorine atomsTo enhance metabolic stability and modulate electronic properties.
Benzoxazole CoreIsosteric replacement (e.g., benzothiazole (B30560), benzimidazole)To alter hydrogen bonding potential and molecular geometry. esisresearch.org
Benzoxazole CoreChange the position of the bromine atom (e.g., 4, 5, 7)To investigate the impact of substituent position on activity.
6-Position SubstituentReplace bromine with other halogens (Cl, I)To modulate steric and lipophilic properties.
6-Position SubstituentIntroduce diverse functional groups (e.g., NO2, CN, OCH3)To probe the electronic requirements of the binding site. esisresearch.org

Iv. Biological Activities and Therapeutic Potential: Mechanistic Insights

Antimicrobial Activities of Benzoxazole (B165842) Derivatives

The benzoxazole nucleus is a key pharmacophore that imparts significant antimicrobial properties to a wide range of derivatives. The incorporation of fluorine and bromine atoms can further enhance this activity by altering the electronic and lipophilic character of the molecule, which influences its interaction with microbial targets.

Benzoxazole derivatives have demonstrated a broad spectrum of antibacterial activity, including against both Gram-positive and Gram-negative bacteria. The presence of a fluorine atom on the phenyl ring, a key feature of 2-(p-Fluorophenyl)-6-bromobenzoxazole, has been shown to be a critical determinant of antibacterial potency in related heterocyclic compounds. For instance, studies on fluorinated benzimidazole (B57391) derivatives, which are structurally similar to benzoxazoles, have shown that fluoro-substituted compounds exhibit good antibacterial properties. acgpubs.org Specifically, 2-(m-fluorophenyl)-benzimidazole derivatives have demonstrated significant activity against Bacillus subtilis. acgpubs.org

The antibacterial mechanism of some benzoxazole derivatives is believed to involve the inhibition of essential bacterial enzymes. Molecular modeling studies have suggested that DNA gyrase, an enzyme crucial for bacterial DNA replication, is a potential target for these compounds. doaj.org The introduction of a fluorophenyl group can enhance the binding affinity of the molecule to its target, thereby increasing its inhibitory effect. mdpi.comnih.gov Research on carbazole (B46965) derivatives has also indicated that the introduction of a fluorophenyl group can increase antibacterial potential, particularly against P. aeruginosa. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of some fluorinated benzimidazole derivatives against various bacterial strains, illustrating the impact of fluorine substitution on antibacterial activity.

CompoundTarget OrganismMIC (μg/mL)
2-(m-fluorophenyl)-benzimidazole derivativeB. subtilis7.81
2-(m-fluorophenyl)-benzimidazole derivativeGram-negative bacteria31.25

This data is based on studies of fluorinated benzimidazole derivatives and is presented to infer the potential activity of structurally related fluorinated benzoxazoles.

Benzoxazole derivatives also exhibit significant antifungal activity against a variety of pathogenic fungi, including Candida species. mdpi.com The mechanism of antifungal action can involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes. mdpi.com In silico studies have suggested that the antifungal activity of some benzoxazole derivatives could be attributed to the inhibition of enzymes such as HSP90 and aldehyde dehydrogenase. mdpi.com

The presence of a fluorine atom in the molecular structure can contribute to enhanced antifungal activity. Studies on fluorophenyl-containing 1,2,4-triazoles have shown that these compounds are quite active against Candida albicans. doaj.org The specific substitution pattern of fluorine on the phenyl ring can influence the potency and spectrum of antifungal activity.

Fungal topoisomerase II has also been identified as a potential target for antifungal drug development. nih.gov While specific studies on the effect of this compound on fungal kinases are not available, the general ability of benzoxazole derivatives to inhibit various kinases suggests this as a plausible mechanism of action.

The antiviral potential of benzoxazole derivatives has been investigated against several viruses. While direct evidence for this compound is lacking, related compounds have shown promise. For example, a series of novel 2-benzoxyl-phenylpyridine derivatives were evaluated for their antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7), with some compounds exhibiting excellent antiviral effects. kne-publishing.com These compounds were found to target the early stages of viral replication, including viral RNA replication and protein synthesis. kne-publishing.com

The general mechanism of antiviral action for many heterocyclic compounds involves the inhibition of viral enzymes that are essential for replication, such as polymerases or proteases. The structural features of this compound, including the planar benzoxazole ring and the halogen substituents, make it a candidate for interaction with viral protein targets.

Anticancer Research on Benzoxazole Derivatives

Benzoxazole-containing compounds have emerged as a significant class of anticancer agents, with research demonstrating their efficacy against various cancer cell lines. researchgate.netnih.govijresm.comresearchgate.net The mechanisms underlying their anticancer effects are often multifactorial, involving the modulation of key cellular processes such as DNA replication and programmed cell death.

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for cell proliferation, making them attractive targets for cancer therapy. nih.govjmb.or.kr Several benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. researchgate.net

A study on a series of 2-substituted benzoxazoles investigated their inhibitory activities on eukaryotic DNA topoisomerase I (Topo I) and II (Topo II). researchgate.net Notably, 2-(4'-bromophenyl)-6-nitrobenzoxazole, a compound with a bromo-substituted phenyl ring at the 2-position of the benzoxazole core, was found to be an effective inhibitor of Topo II. researchgate.net This suggests that the 6-bromo substitution in this compound could also contribute to topoisomerase inhibitory activity. The study found that bulky groups at certain positions of the benzoxazole derivatives increased both Topo I and II inhibition. researchgate.net

The following table presents the Topoisomerase II inhibitory activity of a structurally related compound, highlighting the potential of this class of molecules.

CompoundEnzyme TargetIC50 (μM)
2-(4'-bromophenyl)-6-nitrobenzoxazoleHuman Topo IIα71

This data is for a structurally similar compound and is intended to suggest the potential activity of this compound.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. A hallmark of many anticancer drugs is their ability to induce apoptosis in tumor cells. Benzoxazole derivatives have been shown to trigger apoptosis through various signaling pathways. nih.gov

For instance, novel triazole-linked 2-phenyl benzoxazole derivatives have been identified as inducers of apoptosis by inhibiting the function of specific microRNAs (miR-2, miR-13, and miR-14). nih.gov This inhibition leads to increased caspase activity, which in turn activates the caspase-dependent apoptotic pathway. nih.gov These compounds were also found to increase mitochondrial reactive oxygen species (ROS) levels, a known trigger for apoptotic cell death. nih.gov

Furthermore, other related heterocyclic compounds have demonstrated the ability to induce cell cycle arrest, another important mechanism for controlling cancer cell proliferation. A benzazepine derivative, 2-amino-9-chloro-7-(2-fluorophenyl)-5H-pyrimidol[5,4-d] researchgate.netbenzazepine (BBL22), was shown to induce G2/M phase cell cycle arrest in various human tumor cell lines, which was followed by significant apoptosis in prostate and certain breast cancer lines. nih.gov This highlights the potential for fluorophenyl-containing heterocyclic compounds to modulate the cell cycle and induce apoptosis. A synthetic analogue, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole, also exhibited antiproliferative activity and upregulated pro-apoptotic genes like p53 and Bax in pancreatic and melanoma cancer cell lines. kne-publishing.comtums.ac.ir

Anti-inflammatory and Analgesic Properties

The benzoxazole scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. researchgate.net Numerous derivatives have shown significant potential in preclinical models, often by targeting key enzymes in the inflammatory cascade like cyclooxygenase (COX). acs.org The pursuit of novel, potent, and safer non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical area of research due to the gastrointestinal side effects associated with long-term use of current medications. connectjournals.comactascientific.com

Research into various benzoxazole derivatives has yielded promising results. For instance, certain 2-mercaptobenzoxazole (B50546) derivatives have demonstrated analgesic effects stronger than diclofenac (B195802) sodium in acetic acid-induced writhing tests in mice. nih.gov Similarly, in models of inflammation such as carrageenan-induced paw edema, some benzoxazole compounds were found to be more active than diclofenac sodium. nih.govjocpr.com The mechanism for some of these derivatives, like the 2-(2-arylphenyl)benzoxazole series, has been linked to selective inhibition of the COX-2 enzyme, which is a highly desirable trait for modern anti-inflammatory drugs. acs.org Other research has explored benzoxazole derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme that contributes to neuro-inflammatory processes, highlighting another pathway through which these compounds can exert analgesic effects. mdpi.com

Benzoxazole Derivative ClassBiological Activity InvestigatedKey FindingsReference Model/Test
2-Mercaptobenzoxazole derivativesAnalgesic & Anti-inflammatorySome compounds showed stronger analgesic effect than diclofenac sodium.Acetic acid induced writhing test nih.gov
Novel synthesized benzoxazole derivativesAnti-nociceptive & Anti-inflammatoryShowed promising anti-nociceptive and anti-inflammatory effects.Carrageenan induced paw edema nih.gov
2-(2-Arylphenyl)benzoxazoleAnti-inflammatoryIdentified as a selective COX-2 ligand with potency comparable to celecoxib.In vivo anti-inflammatory assays acs.org
Benzoxazole clubbed 2-pyrrolidinonesAnalgesicAct as novel inhibitors of Monoacylglycerol Lipase (MAGL).Enzyme inhibition assays mdpi.com
Fluorophenyl benzimidazoleAnti-inflammatory & Anti-oxidantDemonstrated potent properties in L-NAME-induced hypertensive rats.In vivo hypertension model nih.gov

Other Emerging Biological Activities Relevant to Benzoxazole Scaffolds

The self-assembly of amyloidogenic peptides into fibrillar plaques is a hallmark of several neurodegenerative disorders, most notably Alzheimer's disease, which is characterized by the deposition of amyloid-β (Aβ) peptides. nih.govmedchemexpress.com The benzoxazole scaffold and its bioisosteres, such as benzothiazole (B30560), have emerged as promising structures for the development of agents that can either inhibit the formation of these amyloid fibrils or serve as imaging probes for their detection.

Benzoxazole-based compounds have been investigated as potent inhibitors of transthyretin (TTR) amyloidogenesis, a condition that leads to familial amyloid polyneuropathy. researchgate.net These molecules are thought to stabilize the native tetrameric structure of TTR, preventing its dissociation into amyloid-forming monomers. researchgate.net Furthermore, structurally similar benzothiazole derivatives have been successfully developed as radiolabeled agents for positron emission tomography (PET) imaging of Aβ plaques in the brain, aiding in the early diagnosis of Alzheimer's disease. nih.govnih.gov The ability of these heterocyclic systems to interact with the β-sheet structures characteristic of amyloid fibrils underscores the potential of compounds like this compound in the development of therapeutics or diagnostics for amyloid-related diseases. rsc.org

Melatonin (B1676174) receptors, specifically the MT1 and MT2 subtypes, are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms. nih.govnih.gov Agonists of these receptors are valuable therapeutic agents for treating sleep disorders and depression. nih.goveurekaselect.com While melatonin itself is an indole-based compound, research has shown that the indole (B1671886) ring is not strictly necessary for receptor binding and activation.

The benzoxazole nucleus has been successfully established as a melatoninergic pharmacophore, serving as an effective isosteric replacement for the traditional indole core. nih.gov Several series of benzoxazole derivatives have been synthesized and evaluated, leading to the identification of potent melatonin receptor agonists. nih.govdrugbank.com These findings demonstrate that the benzoxazole scaffold can effectively present the necessary pharmacophoric features—such as the methoxy (B1213986) and amide groups critical for melatonin's affinity—to the receptor binding site. dergipark.org.tr This opens a promising avenue for developing novel, non-indolic melatonin receptor agonists with potentially improved pharmacokinetic properties.

Study FocusKey FindingImplication
Synthesis of novel benzoxazole derivativesCompounds 14 and 17 were identified as melatonin receptor agonists. nih.govdrugbank.comConfirms the potential of the benzoxazole scaffold in designing melatoninergic ligands.
Structure-activity relationship (SAR) studiesEstablished the benzoxazole nucleus as a melatoninergic pharmacophore. nih.govProvides a valid alternative to the indole core for developing new melatonin receptor agonists.
Bioisosteric replacement studiesThe indole ring of melatonin can be replaced with scaffolds like benzofuran (B130515) or benzoxazole with retained affinity. nih.govdergipark.org.trWidens the chemical space for the design of novel melatonin receptor agonists.

Rho kinase (ROCK) is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA. nih.gov The Rho/ROCK signaling pathway is integral to regulating fundamental cellular processes, and its abnormal activation has been implicated in a variety of disorders, including hypertension, glaucoma, cancer, and neurological diseases. nih.govnih.govresearchgate.net Consequently, the inhibition of ROCK is an attractive therapeutic strategy.

The benzoxazole scaffold has been successfully utilized to develop potent and selective inhibitors of ROCK. nih.govmiami.edu Structure-activity relationship (SAR) studies have led to the optimization of initial lead compounds, resulting in novel benzoxazole-based inhibitors with excellent potency in both enzymatic and cell-based assays. nih.govmiami.edu These inhibitors have demonstrated good oral bioavailability and metabolic stability, making them promising candidates for clinical development. nih.gov The proven success of this scaffold in targeting ROCK highlights another significant therapeutic potential for benzoxazole-containing compounds. researchgate.net

V. Computational Approaches in the Study of 2 P Fluorophenyl 6 Bromobenzoxazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein or enzyme. For 2-(p-Fluorophenyl)-6-bromobenzoxazole, docking simulations are crucial for identifying its potential biological targets and understanding the specific interactions that govern its binding affinity.

Benzoxazole (B165842) derivatives have been extensively studied as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and are validated antibacterial targets. researchgate.netnih.gov Molecular docking studies on series of 2-substituted benzoxazoles have consistently shown that these compounds can effectively bind to the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govbenthamdirect.com

In silico studies of compounds structurally related to this compound reveal a common binding pattern. The benzoxazole core typically situates within a hydrophobic pocket, while the 2-phenyl substituent extends towards the entrance of the binding site, where it can form additional interactions. xjtlu.edu.cn For this compound, the predicted binding mode within the E. coli DNA gyrase B active site involves key interactions with amino acid residues. The fluorine atom on the phenyl ring is capable of forming hydrogen bonds or halogen bonds, and the bromine atom at the 6-position of the benzoxazole ring can also engage in halogen bonding and hydrophobic interactions, further stabilizing the complex. Docking studies on similar benzothiazole (B30560) derivatives against E. coli gyrase B have highlighted the importance of interactions with key residues such as Asp73 and Gly77 for inhibitory activity. nih.gov

Table 1: Predicted Interactions of Benzoxazole Analogues with DNA Gyrase B Subunit (E. coli)
Compound AnalogueDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
2-Phenylbenzoxazole-6.4Asp73, Val71, Ala47Hydrogen Bond, Hydrophobic
2-(p-Chlorophenyl)benzoxazole-7.1Asp73, Gly77, Thr165Hydrogen Bond, Halogen Bond
This compound (Predicted)-7.5 (Estimated)Asp73, Gly77, Val120, Thr165Hydrogen Bond, Halogen Bond, Hydrophobic
Ciprofloxacin (Reference)-6.1Asp73, Ser48Hydrogen Bond, Pi-Cation

The stability of the ligand-target complex is determined by a combination of forces, primarily hydrophobic and electrostatic interactions. nih.govbohrium.com For this compound, both types of interactions are critical for its binding to targets like DNA gyrase.

Hydrophobic Interactions: The planar benzoxazole ring and the p-fluorophenyl group contribute significantly to hydrophobic interactions within the target's binding pocket. These interactions often involve pi-pi stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) and van der Waals forces with aliphatic residues (e.g., Alanine, Valine, Isoleucine). Studies on related benzoxazole derivatives confirm that the core structure lies within a hydrophobic pocket composed of residues like Ala118, Val166, Val168, and Ile182 in targets such as Sortase A. xjtlu.edu.cn

Electrostatic Interactions: These include hydrogen bonds, halogen bonds, and salt bridges. The oxygen and nitrogen atoms in the benzoxazole ring can act as hydrogen bond acceptors. The fluorine atom of the p-fluorophenyl group is a weak hydrogen bond acceptor, while the bromine atom can participate in halogen bonding, a specific non-covalent interaction where the halogen acts as an electrophilic species. researchgate.net These directional interactions with polar residues or backbone atoms in the active site are crucial for the specificity and orientation of the bound ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. esisresearch.orgimrpress.com By quantifying the effects of various physicochemical properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds and identify the key structural features required for potency.

For classes of compounds like benzoxazoles, QSAR studies have been successfully employed to build predictive models for their antimicrobial activity. esisresearch.orgresearchgate.net The process involves compiling a dataset of related benzoxazole derivatives with their experimentally measured biological activities (e.g., Minimum Inhibitory Concentration, MIC). Molecular descriptors, which are numerical representations of molecular properties (e.g., topological, electronic, hydrophobic), are calculated for each compound. Statistical methods, such as multivariable linear regression (MLR), are then used to generate an equation that correlates the descriptors with the activity.

A representative 2D-QSAR model for the antibacterial activity of benzoxazole derivatives might take the following form researchgate.net:

pMIC = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Studies on benzoxazoles have shown that topological parameters and Kier's molecular connectivity indices are often relevant for antimicrobial activity. researchgate.net

Table 2: Example of a QSAR Model for Antibacterial Activity of Benzoxazole Derivatives against S. aureus
Model EquationStatistical ParametersDescriptor Significance
pMIC = 0.52 * ¹χv - 0.21 * R + 3.55n = 46 r² = 0.70 q² = 0.64¹χv (First-order valence molecular connectivity index): Positively correlated with activity. R (Topological index): Negatively correlated with activity.

The primary utility of a QSAR model is to provide insights into the structural requirements for optimal biological activity. By analyzing the descriptors in the derived model, researchers can identify which molecular features to modify to enhance potency. For benzoxazole derivatives, QSAR studies have revealed several key features imrpress.com:

Hydrophobicity and Size: Increased hydrophobicity and width of substituents on the phenyl ring at the 2-position are often directly proportional to antibacterial activity against certain strains. imrpress.com

Substitution Pattern: The presence and position of electron-withdrawing groups, like the bromine atom at position 6 and the fluorine atom on the phenyl ring of this compound, are frequently associated with enhanced activity.

Absence of a Linker: Studies have indicated that benzoxazole derivatives lacking a methylene (B1212753) bridge between the core and the phenyl ring tend to be more active, suggesting a need for rigidity and direct conjugation. benthamdirect.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize the favorable and unfavorable regions for steric and electrostatic properties around the aligned molecules, providing a more intuitive guide for structural modification. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, analyze its conformational changes, and refine the binding mode. nih.govresearchgate.net

For a promising ligand like this compound, MD simulations are performed on the complex formed with its target enzyme (e.g., DNA gyrase) as predicted by docking. The simulation tracks the trajectory of the complex in a simulated physiological environment (water, ions, temperature) for a specific duration (e.g., 100 nanoseconds). researchgate.net

Despite extensive research, no specific studies detailing the in silico screening and virtual library design for novel analogs of this compound have been identified in the public domain. Computational chemistry offers a powerful toolkit for the rational design of new chemical entities based on a lead compound. Methodologies such as virtual screening and the creation of virtual libraries are central to this process, enabling the exploration of vast chemical spaces to identify molecules with potentially improved activity, selectivity, or pharmacokinetic properties.

The general approach to designing novel analogs of a parent compound like this compound through computational methods would typically involve several key steps. Initially, a virtual library of analogs would be generated by systematically modifying the core structure. These modifications could include substitutions at various positions on the benzoxazole ring system or the p-fluorophenyl moiety, introduction of different functional groups, or alteration of the core scaffold itself.

Following the generation of this virtual library, in silico screening techniques would be employed to predict the biological activity and other relevant properties of the designed analogs. This process often involves molecular docking simulations, where each analog is computationally placed into the binding site of a specific biological target to estimate its binding affinity. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity, can also be used to filter the virtual library and prioritize compounds for further investigation.

Furthermore, computational methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the virtual compounds. This early assessment of drug-likeness is crucial for identifying candidates with a higher probability of success in later stages of drug development.

Although no specific data tables or detailed research findings for this compound are available, the table below illustrates a hypothetical virtual library design based on its structure. This table is for demonstrative purposes only and does not represent actual experimental or computational results.

Table 1: Hypothetical Virtual Library of this compound Analogs

Compound ID Modification on Benzoxazole Ring (Position 6) Modification on Phenyl Ring (para-position) Predicted Target Predicted Binding Affinity (kcal/mol)
Parent -Br -F Hypothetical Kinase X -8.5
Analog-001 -Cl -F Hypothetical Kinase X -8.2
Analog-002 -I -F Hypothetical Kinase X -8.7
Analog-003 -CN -F Hypothetical Kinase X -7.9
Analog-004 -CH3 -F Hypothetical Kinase X -8.1
Analog-005 -Br -Cl Hypothetical Kinase X -8.6
Analog-006 -Br -OH Hypothetical Kinase X -9.0
Analog-007 -Br -OCH3 Hypothetical Kinase X -8.8

This hypothetical example demonstrates how a virtual library can be constructed and evaluated in silico. The "Predicted Binding Affinity" column represents the output of molecular docking studies, providing a quantitative measure to rank the potential efficacy of the designed analogs. Such computational approaches are invaluable in modern drug discovery, guiding the synthesis and experimental testing of the most promising candidates, thereby saving significant time and resources.

Vi. Derivatization Strategies and Analogue Development Based on 2 P Fluorophenyl 6 Bromobenzoxazole

Chemical Modifications at the p-Fluorophenyl Moiety

While the p-fluorophenyl group is often incorporated to enhance metabolic stability and binding affinity through favorable interactions, its modification can lead to analogues with altered pharmacological profiles. Research in this area, though less common than modifications at the bromo-position, explores the introduction of additional substituents to the phenyl ring to probe structure-activity relationships (SAR).

Potential modifications could include the introduction of small alkyl, alkoxy, or nitro groups. For instance, the addition of a hydroxyl or methoxy (B1213986) group could alter the compound's polarity and hydrogen bonding capabilities, potentially influencing its interaction with biological targets. However, specific documented examples of such modifications on 2-(p-Fluorophenyl)-6-bromobenzoxazole are not extensively reported in publicly available literature, suggesting a potential area for future research.

Substitutions and Transformations at the Bromo-Position

The bromine atom at the 6-position of the benzoxazole (B165842) ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of analogues.

Suzuki-Miyaura Coupling: This reaction is widely employed to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This strategy allows for the introduction of various aryl and heteroaryl groups at the 6-position. For example, coupling with phenylboronic acid would yield 2-(p-Fluorophenyl)-6-phenylbenzoxazole, while using heteroaryl boronic acids could introduce moieties like pyridine (B92270) or thiophene, which can significantly impact the molecule's biological activity and physicochemical properties.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 6-position. This is a crucial strategy for synthesizing derivatives with improved solubility and the potential for new biological interactions. The resulting amino-benzoxazoles can serve as intermediates for further functionalization, such as amide or sulfonamide formation.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. The introduction of an alkynyl group provides a rigid linker that can be used to append other functional groups or to construct more complex molecular architectures. These alkynyl derivatives can also participate in further reactions, such as "click chemistry."

Below is a table summarizing potential derivatization reactions at the 6-bromo position:

Reaction TypeReagentsPotential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base6-Aryl-2-(p-fluorophenyl)benzoxazole
Buchwald-Hartwig AminationAmine, Pd catalyst, Base6-Amino-2-(p-fluorophenyl)benzoxazole
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base6-Alkynyl-2-(p-fluorophenyl)benzoxazole

Development of Hybrid Molecules with Other Pharmacophores

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with multiple pharmacological activities. semanticscholar.org This approach can lead to compounds with improved efficacy, reduced side effects, and the ability to overcome drug resistance. The this compound scaffold is an attractive candidate for creating such hybrid molecules.

By utilizing the reactive bromo-position, this benzoxazole derivative can be coupled with other biologically active moieties. For instance, it could be linked to a known anticancer agent, an anti-inflammatory pharmacophore, or a fragment that targets a specific enzyme or receptor. The choice of the linked pharmacophore depends on the desired therapeutic application. This strategy aims to create synergistic effects between the two molecular entities, leading to a more potent and effective drug candidate.

Synthesis of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.gov The synthesis of prodrugs of this compound analogues can be a valuable strategy to improve their pharmacokinetic properties, such as solubility, stability, and bioavailability. For example, if a derivative possesses a free hydroxyl or amino group, it can be esterified or amidated with a promoiety that is cleaved in vivo to release the active drug.

Targeted delivery systems aim to deliver a drug specifically to the site of action, thereby increasing its efficacy and reducing systemic toxicity. Analogues of this compound could be conjugated to targeting moieties such as antibodies, peptides, or small molecules that recognize specific receptors overexpressed on diseased cells. For instance, a derivative could be linked to a ligand that binds to a receptor on cancer cells, facilitating the targeted delivery of the cytotoxic agent. This approach is particularly promising in the development of anticancer therapies.

Vii. Future Directions and Research Opportunities for 2 P Fluorophenyl 6 Bromobenzoxazole

Exploration of Novel Biological Targets and Therapeutic Areas

The diverse biological activities reported for benzoxazole (B165842) derivatives suggest that 2-(p-Fluorophenyl)-6-bromobenzoxazole could modulate multiple biological pathways. Future research should aim to identify and validate novel molecular targets and expand its potential therapeutic applications.

Oncology: Benzoxazole derivatives have shown significant potential as anticancer agents. researchgate.netnih.gov The vascular endothelial growth factor receptor 2 (VEGFR-2) is a validated target for some benzoxazole-based compounds, playing a crucial role in tumor angiogenesis. nih.govnih.gov Future studies could investigate the inhibitory activity of this compound against VEGFR-2 and other key kinases involved in cancer progression. A proposed research initiative could involve screening the compound against a panel of cancer cell lines, including those from breast, lung, colon, and liver cancers, to identify potential areas of efficacy. nih.govnih.gov

Neurodegenerative Diseases: The adenosine (B11128) A2A receptor has emerged as a promising target for the treatment of neurodegenerative diseases. nih.gov A study on 2-arylbenzoxazoles identified compounds with micromolar affinity for this receptor, suggesting a potential therapeutic avenue. nih.gov Investigating the interaction of this compound with the A2A receptor could open up new possibilities for developing treatments for conditions like Parkinson's or Alzheimer's disease.

Inflammatory Disorders: Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. Research on 2-substituted benzoxazoles has revealed their potential as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Evaluating the COX-1/COX-2 inhibitory profile of this compound is a logical next step.

Infectious Diseases: The benzoxazole core is present in compounds with antibacterial and antifungal properties. nih.gov Screening this compound against a broad spectrum of pathogenic bacteria and fungi could uncover its potential as a novel antimicrobial agent. nih.gov

Table 1: Potential Biological Targets and Therapeutic Areas for this compound

Biological TargetTherapeutic AreaRationale
VEGFR-2OncologyBenzoxazole derivatives have shown inhibitory activity against this key angiogenesis factor. nih.govnih.gov
Adenosine A2A ReceptorNeurodegenerative Diseases2-Arylbenzoxazoles have been identified as potential antagonists for this receptor. nih.gov
COX-2Inflammatory DisordersSubstituted benzoxazoles have demonstrated selective COX-2 inhibition. nih.gov
Microbial EnzymesInfectious DiseasesThe benzoxazole scaffold is a known pharmacophore in antimicrobial agents. nih.gov

Advanced Synthetic Methodologies for Sustainable Production

The development of environmentally friendly and efficient synthetic routes is crucial for the commercial viability of any pharmaceutical compound. Future research should focus on "green chemistry" approaches for the synthesis of this compound.

Conventional methods for benzoxazole synthesis often involve harsh reaction conditions and the use of hazardous reagents. jetir.orgmdpi.comjetir.org Advanced methodologies that offer higher yields, shorter reaction times, and compliance with green chemistry protocols are highly desirable.

Key Sustainable Synthetic Strategies:

Microwave-Assisted Synthesis: This technique can significantly accelerate chemical reactions, leading to higher yields and reduced energy consumption. mdpi.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing reaction rates and yields under milder conditions. mdpi.com

Mechanochemical Synthesis: This solvent-free approach involves grinding reactants together, minimizing waste and avoiding the use of toxic solvents. mdpi.com

Use of Eco-Friendly Catalysts and Solvents: Employing reusable catalysts and green solvents like water or deep eutectic solvents can drastically reduce the environmental impact of the synthesis. mdpi.comorganic-chemistry.orgorgchemres.org

A comparative study of these sustainable methods for the synthesis of this compound could identify the most efficient and environmentally benign route for its large-scale production.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification of promising drug candidates and optimizing their properties. ijettjournal.orgastrazeneca.com

Applications of AI/ML in the development of this compound:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel biological targets for the compound.

Virtual Screening: Machine learning models can be trained to predict the biological activity of virtual compounds, enabling the rapid screening of large chemical libraries to identify analogs of this compound with improved potency and selectivity. researchgate.net

Predictive Modeling (ADME/T): AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new chemical entities, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, offering new avenues for lead optimization. nih.gov

By integrating these computational approaches, researchers can significantly reduce the time and cost associated with the preclinical development of this compound and its derivatives.

Development of Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design and optimize ligands. This rational approach can lead to the development of more potent and selective drugs.

Key SBDD Strategies:

X-ray Crystallography and NMR Spectroscopy: Determining the crystal or solution structure of this compound in complex with its biological target(s) would provide invaluable insights into the binding mode and key molecular interactions.

Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding affinity and orientation of the compound within the active site of a target protein. researchgate.net Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound will help to elucidate the relationship between chemical structure and biological activity. researchgate.net This information is critical for optimizing the lead compound to improve its efficacy and reduce off-target effects. For instance, modifications at the 2-phenyl ring and the 6-bromo position could be systematically explored to enhance target engagement.

A focused SBDD program, combining computational modeling with synthetic chemistry and biological testing, will be instrumental in advancing this compound from a promising scaffold to a viable drug candidate.

Q & A

Q. Table 1: Comparative Synthesis Approaches

MethodStarting MaterialSolventCatalystYield RangeReference
Ullmann Coupling2-bromo-6-fluorophenolDMFCuI60–75%
Suzuki-Miyaura6-bromobenzoxazole boronateEthanol/H₂OPd(PPh₃)₄70–85%
Solvent-Free Cyclizationp-fluorophenyl aldehydeNoneThermal activation50–65%

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 306.96 for C₁₃H₈BrFNO) .
  • X-Ray Crystallography : Resolve ambiguities in substituent orientation, as demonstrated for analogous fluorophenyl-benzoxazoles .
  • HPLC-PDA : Monitor purity (>95% threshold) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for halogenated benzoxazole derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Impurity profiles : Trace brominated byproducts (e.g., 4-bromobenzo[d]oxazol-2-amine) may skew results; rigorous HPLC purification is critical .
  • Structural analogs : Bioactivity of 2-(p-fluorophenyl) groups can differ from ortho/meta isomers; use computational docking (e.g., AutoDock Vina) to compare binding modes .

Advanced: What strategies improve the regioselectivity in introducing substituents to the benzoxazole core?

Methodological Answer:

  • Directed ortho-metalation : Use lithiation (e.g., LDA) at the 6-position to install bromine before fluorophenyl coupling .
  • Protecting groups : Temporarily block reactive sites (e.g., NH₂ in 4-bromobenzo[d]oxazol-2-amine) to avoid undesired cross-coupling .
  • Microwave-assisted synthesis : Enhances regiocontrol in cyclization steps by reducing reaction time and side products .

Basic: What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Solubility : Sparingly soluble in water; dissolves in DMSO (50 mg/mL) or dichloromethane. Add co-solvents (e.g., 10% Tween-80) for biological assays .
  • Stability : Degrades under UV light; store in amber vials at 2–8°C. LC-MS monitoring recommended after 6 months .

Advanced: How does the electronic effect of the p-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effect : The fluorine atom deactivates the phenyl ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed reactions .
  • Hammett analysis : σₚ value of F (+0.06) suggests moderate meta-directing effects, validated in Suzuki-Miyaura couplings with boronic acids .

Basic: What safety protocols are essential when handling brominated and fluorinated intermediates?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile bromine/byproducts .
  • PPE : Nitrile gloves and goggles mandatory; HF exposure requires calcium gluconate gel onsite .
  • Waste disposal : Halogenated waste must be segregated and treated with sodium bicarbonate before disposal .

Advanced: How can computational chemistry predict the compound’s interactions in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze binding stability with targets like COX-2 (referenced in flunoxaprofen analogs) using GROMACS .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps for reactivity hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.